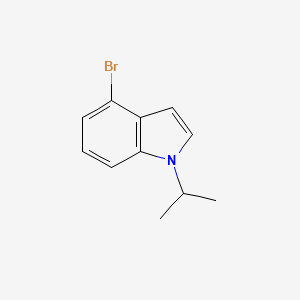

4-bromo-1-isopropyl-1H-indole

Beschreibung

Significance of Indole (B1671886) Derivatives in Contemporary Organic Chemistry Research

Indole derivatives are compounds in which one or more hydrogen atoms of the parent indole structure have been replaced by other functional groups. biosynth.comchemrxiv.org These substitutions give rise to a vast library of molecules with diverse electronic and steric properties, leading to a wide spectrum of applications. In medicinal chemistry, the indole nucleus is a key component in numerous pharmaceuticals, including anti-inflammatory drugs, anti-cancer agents, and treatments for neurological disorders. nih.govnih.gov This is largely because the indole structure can mimic endogenous molecules, such as the amino acid tryptophan and the neurotransmitter serotonin (B10506), allowing it to interact with biological targets like enzymes and receptors. core.ac.uknih.gov

Beyond pharmaceuticals, indole derivatives are crucial in materials science for creating organic conductors, dyes, and fluorescent probes. chemimpex.com The electron-rich nature of the indole ring system allows for fine-tuning of its photophysical properties through substitution, making it a versatile chromophore. chemrxiv.orgnih.govnih.gov The continuous development of novel synthetic methods to access specifically functionalized indoles remains an active and vital area of organic chemistry research. researchgate.netacs.org

Overview of Halogenated Indoles in Advanced Chemical Synthesis

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole scaffold is a powerful strategy in modern chemical synthesis. metu.edu.tr Halogenated indoles, particularly bromoindoles, are not merely final products but are highly valuable synthetic intermediates. chemimpex.com The carbon-bromine (C-Br) bond serves as a versatile "handle" for a wide array of transformations, most notably transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.netrsc.org

Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom. nih.govacs.orgacs.org This capability enables the construction of complex molecular architectures from relatively simple halogenated precursors. researchgate.net Consequently, the development of methods for the regioselective halogenation of indoles is of paramount importance, as the position of the halogen dictates the subsequent synthetic possibilities. bridgew.edunih.gov The use of brominated indoles has been instrumental in the synthesis of numerous natural products and pharmaceutical candidates. researchgate.netchemimpex.comresearchgate.net

Specific Context of 4-Bromo-1-isopropyl-1H-indole within the Indole Family

Within the extensive family of substituted indoles, 4-bromo-1-isopropyl-1H-indole presents a specific combination of substituents that confer distinct chemical properties. The molecule consists of an indole core with a bromine atom at the C4-position of the benzene (B151609) ring and an isopropyl group attached to the nitrogen atom (N1).

Unique Structural Features and Contemporary Synthetic Interest

The structure of 4-bromo-1-isopropyl-1H-indole is defined by the interplay of its three key components: the indole nucleus, the C4-bromo substituent, and the N1-isopropyl group.

Indole Nucleus : The fundamental bicyclic aromatic system provides the core scaffold. Its pyrrole (B145914) ring is electron-rich and generally more reactive towards electrophiles than the benzene portion. bhu.ac.in

C4-Bromo Substituent : The bromine atom at the 4-position exerts a significant influence on the molecule's electronic properties. As a halogen, it is an electron-withdrawing group via the inductive effect, which deactivates the benzene ring towards electrophilic substitution. However, it can also donate electron density through resonance. More importantly, the C4-Br bond is a key site for functionalization through metal-catalyzed cross-coupling reactions, making 4-bromoindoles valuable precursors for more complex molecules. nih.govchemimpex.comresearchgate.net Studies on 4-substituted indoles suggest that this position is particularly effective at modulating the electronic transitions of the indole chromophore. nih.gov

N1-Isopropyl Group : The isopropyl group attached to the indole nitrogen is a bulky, electron-donating alkyl group. Its presence eliminates the acidic N-H proton, which can simplify certain reaction conditions by preventing unwanted side reactions. acs.org The steric bulk of the isopropyl group can influence the conformation of the molecule and may sterically hinder access to the adjacent C2 and C7 positions. Electronically, N-alkylation can affect the electron density of the entire ring system. journals.co.za

The contemporary synthetic interest in a molecule like 4-bromo-1-isopropyl-1H-indole stems from its potential as a building block. The combination of a reactive site for cross-coupling (C4-Br) and a sterically defined N-substituent makes it a useful intermediate for creating specifically tailored indole derivatives for applications in drug discovery and materials science. smolecule.comscirp.org

Positional Isomerism and Regioisomeric Significance in Brominated Indoles

The specific placement of the bromine atom on the indole ring is critical, as different positional isomers (regioisomers) exhibit distinct chemical behavior. The reactivity of a bromoindole is not uniform across all positions. For instance, electrophilic attack on the parent indole ring occurs preferentially at the C3 position. bhu.ac.in

The synthesis of a specific regioisomer, such as a 4-bromoindole, requires careful selection of synthetic strategy to avoid the formation of a mixture of isomers. Methods like the Batcho-Leimgruber indole synthesis are often employed to construct the indole ring with the bromine atom already in the desired position, ensuring high regiochemical purity. acs.org

The significance of the bromine's position is most evident in subsequent functionalization reactions. A bromine at C4 allows for the introduction of new substituents onto the benzene portion of the indole, while a bromine at C2 or C3 would direct modifications to the pyrrole ring. The reactivity in cross-coupling reactions can also vary between isomers due to different electronic environments and steric hindrance. For example, coupling reactions at the 7-position can sometimes be less efficient than at other positions like 4- or 6-. researchgate.net This regioisomeric differentiation is a fundamental concept that synthetic chemists leverage to achieve precise control over the final molecular structure.

Data Tables

The following tables provide comparative data to illustrate the concepts discussed in the article.

Table 1: Comparison of Indole and Selected Derivatives This table outlines the basic properties and key characteristics of the parent indole molecule compared to representative substituted derivatives.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Feature | Common Synthetic Utility |

| Indole | C₈H₇N | 117.15 | Parent heterocyclic scaffold | Precursor for tryptophan, serotonin analogues biosynth.com |

| 4-Bromoindole | C₈H₆BrN | 196.04 | Bromine at C4 for cross-coupling chemimpex.com | Intermediate for pharmaceuticals and materials biosynth.comchemimpex.com |

| 1-Isopropyl-1H-indole | C₁₁H₁₃N | 159.23 | N-alkylation removes acidic proton | Studies of N-substituted indole effects metu.edu.trjournals.co.za |

| 4-Bromo-1-isopropyl-1H-indole | C₁₁H₁₂BrN | 238.12 | Combines C4-Br and N-isopropyl features | Advanced intermediate for targeted synthesis |

Table 2: Regioisomeric Significance of Bromoindoles in Synthesis This table highlights how the position of the bromine atom on the indole ring influences its primary role and reactivity in synthetic organic chemistry.

| Isomer | Position of Bromine | Key Reactivity/Significance | Example Application |

| 2-Bromoindole | Pyrrole Ring (C2) | Often used in couplings to build 2-substituted indoles. Can be unstable. bhu.ac.in | Synthesis of 2-arylindoles. |

| 3-Bromoindole | Pyrrole Ring (C3) | Most reactive site for electrophilic attack is now blocked/functionalized. bhu.ac.inescholarship.org | Precursor for 3-functionalized tryptamine (B22526) derivatives. |

| 4-Bromoindole | Benzene Ring (C4) | Key intermediate for ergot alkaloid synthesis and other 4-substituted compounds via coupling. researchgate.netnih.govacs.org | Synthesis of lysergic acid derivatives. chemrxiv.org |

| 5-Bromoindole | Benzene Ring (C5) | Common building block for various biologically active molecules. rsc.org | Used in Suzuki couplings for fluorescent probes. rsc.org |

| 6-Bromoindole (B116670) | Benzene Ring (C6) | Provides access to 6-substituted indoles, often used in medicinal chemistry. researchgate.net | Synthesis of kinase inhibitors. researchgate.net |

| 7-Bromoindole | Benzene Ring (C7) | Steric hindrance from the pyrrole ring can affect reactivity compared to other isomers. researchgate.net | Used in synthesis of natural product analogues. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-1-propan-2-ylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c1-8(2)13-7-6-9-10(12)4-3-5-11(9)13/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLKXJOFCXXWRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=C1C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 1 Isopropyl 1h Indole and Analogous Structures

Strategies for Regioselective Bromination of the Indole (B1671886) Nucleus at the C4 Position

Achieving regioselective bromination at the C4 position of the indole nucleus is a non-trivial synthetic challenge due to the intrinsic electronic properties of the indole ring, which favor electrophilic attack at C3. However, several strategies have been developed to overcome this inherent reactivity and direct bromination to the C4 position. These methods include directed ortho-metallation, the use of specific electrophilic halogenating reagents under controlled conditions, the application of protecting group strategies, and the implementation of electrochemical techniques.

Directed Ortho-Metallation Approaches to 4-Bromoindoles

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgunblog.frorganic-chemistry.org This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.caharvard.edu The resulting aryllithium intermediate can then be trapped with an electrophile, in this case, a bromine source, to introduce a bromine atom at the desired position with high regioselectivity. wikipedia.org

For the synthesis of 4-bromoindoles, a suitable directing group is typically installed at the N1 position of the indole ring. This DMG, often a carbamate or an amide group, directs the lithiation to the C7 and, to a lesser extent, the C2 positions. To achieve C4-bromination, a different strategy is often employed where a directing group at a different position on the indole ring guides the metallation. For instance, a pivaloyl group at the C3 position has been shown to direct functionalization to the C4 position. nih.gov The general principle involves the initial protection of the indole nitrogen, followed by the introduction of the directing group. Subsequent treatment with a strong lithium base, such as n-butyllithium or sec-butyllithium, in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures, generates the C4-lithiated indole. This intermediate is then quenched with an electrophilic bromine source, such as 1,2-dibromoethane or N-bromosuccinimide (NBS), to yield the 4-bromoindole derivative.

Table 1: Examples of Directed Ortho-Metallation for Indole Functionalization

| Directing Group Position | Base/Conditions | Electrophile | Functionalized Position | Reference |

| N1-P(O)tBu2 | Palladium Catalyst | Aryl Halides | C7 and C6 | nih.gov |

| C3-Pivaloyl | BBr3 | - | C4 (Borylation) | nih.govacs.org |

It is important to note that the choice of the directing group, base, solvent, and temperature are all critical parameters that can influence the regioselectivity and yield of the reaction.

Electrophilic Halogenation Reagents and Conditions for C4 Selectivity

Direct electrophilic halogenation of the indole nucleus typically occurs at the C3 position due to the high electron density at this site. nih.gov However, by carefully selecting the halogenating reagent and reaction conditions, and often in conjunction with a directing or protecting group, selectivity for the C4 position can be achieved.

Commonly used brominating agents include N-bromosuccinimide (NBS), bromine (Br2), and pyridinium tribromide. The reactivity and selectivity of these reagents can be modulated by the choice of solvent, temperature, and the presence of Lewis acids. For instance, the use of a bulky protecting group on the indole nitrogen can sterically hinder the C2 and C7 positions, thereby promoting electrophilic attack at other positions on the benzenoid ring.

Recent research has focused on developing milder and more selective halogenation methods. For example, indole-catalyzed position-selective halogenation of aromatics has been reported as an environmentally benign method. rsc.org While the primary focus of this research was not on C4-selectivity in indoles, the principles of using a catalyst to modulate the reactivity of the halogenating agent could potentially be applied to achieve the desired regioselectivity.

Furthermore, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of indoles. nih.govacs.orgresearchgate.net Palladium-catalyzed reactions, in particular, have been employed for the C4-arylation of indoles, and similar strategies could potentially be adapted for C4-halogenation. researchgate.net These methods often rely on a directing group to achieve high regioselectivity.

Protecting Group Strategies for Site-Specific Bromination

The use of protecting groups on the indole nitrogen is a crucial strategy to control the regioselectivity of electrophilic substitution reactions, including bromination. jocpr.com The protecting group can influence the outcome of the reaction through both electronic and steric effects.

Electron-withdrawing protecting groups, such as sulfonyl groups (e.g., tosyl or benzenesulfonyl), decrease the electron density of the pyrrole (B145914) ring, making the benzene (B151609) ring more susceptible to electrophilic attack. This can shift the selectivity away from the C3 position and towards the benzenoid positions (C4, C5, C6, and C7). The choice of the specific electron-withdrawing group can fine-tune this effect.

Sterically bulky protecting groups, such as triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS), can physically block access to the positions adjacent to the nitrogen atom (C2 and C7). orgsyn.org This steric hindrance can direct incoming electrophiles to the more accessible C4 and C5 positions. For example, the synthesis of 4-bromo-1-(tri-isopropylsilyl)-1H-indole has been reported, highlighting the utility of a bulky silyl protecting group in directing bromination. hoffmanchemicals.com

The general strategy involves the protection of the indole nitrogen, followed by bromination with a suitable reagent. Subsequent deprotection of the nitrogen then yields the N-unsubstituted 4-bromoindole, which can then be N-alkylated. The choice of protecting group is critical, as it must be stable to the bromination conditions and easily removable without affecting the newly introduced bromine atom. mdpi.org

Table 2: Common Protecting Groups for Indole Nitrogen and Their Influence on Bromination

| Protecting Group | Electronic Effect | Steric Effect | Potential Influence on Bromination | Reference |

| Tosyl (Ts) | Electron-withdrawing | Moderate | Favors benzenoid substitution over C3 | mdpi.org |

| tert-Butoxycarbonyl (Boc) | Electron-withdrawing | Bulky | Can direct to C4/C5 by sterically hindering C2/C7 | mdpi.org |

| Triisopropylsilyl (TIPS) | Electron-donating | Very Bulky | Sterically directs to C4/C5 | hoffmanchemicals.com |

| Pivaloyl | Electron-withdrawing | Bulky | Protects N1 and C2, directing to C4 | mdpi.org |

Electrochemical Methods for Controlled Bromination

Electrochemical methods offer a green and highly controllable alternative to traditional chemical reagents for halogenation reactions. mdpi.comsemanticscholar.orgmdpi.com In the context of indole bromination, electrochemistry allows for the in-situ generation of the brominating species (e.g., Br+ or Br2) from a bromide salt, often under mild conditions. mdpi.comrsc.org This approach avoids the use of hazardous and stoichiometric halogenating agents.

The regioselectivity of electrochemical bromination can be controlled by several parameters, including the electrode material, the solvent-electrolyte system, the applied potential or current, and the presence of additives or mediators. For instance, a facile and sustainable electrochemical umpolung of the bromide ion has been developed for the bromination of the C-H bond in indole, leading to 3-bromoindole with excellent yield and regioselectivity. mdpi.com While this particular method targets the C3 position, the principles of electrochemical control could be adapted to achieve C4 selectivity, potentially through the use of specific electrode modifications or by coupling the electrochemical process with a directing group strategy.

Recent studies have also explored the electrochemical dearomative bromocyclization of tryptophol and tryptamine (B22526) derivatives, demonstrating the ability of electrochemical methods to perform complex transformations involving bromine. semanticscholar.org This highlights the potential for developing novel electrochemical strategies for the site-selective functionalization of the indole nucleus.

N-Alkylation Methodologies for the Isopropyl Group

Once the 4-bromoindole scaffold has been synthesized, the final step in the formation of 4-bromo-1-isopropyl-1H-indole is the introduction of the isopropyl group onto the indole nitrogen. N-alkylation of indoles is a well-established transformation, and several methods are available for this purpose. nih.govorganic-chemistry.org

Introduction of the Isopropyl Moiety onto the Indole Nitrogen (N1)

The direct N-alkylation of indoles is typically achieved by treating the indole with a base to deprotonate the N-H bond, followed by reaction with an alkylating agent. rsc.org For the synthesis of 4-bromo-1-isopropyl-1H-indole, the starting material would be 4-bromoindole.

A common procedure involves the use of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The base abstracts the acidic proton from the indole nitrogen to generate the corresponding indolide anion. This nucleophilic anion then reacts with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in an SN2 reaction to form the N-isopropylindole. rsc.org

Table 3: Conditions for N-Alkylation of Indoles

| Base | Alkylating Agent | Solvent | General Observations | Reference |

| Sodium Hydride (NaH) | Isopropyl Halide | DMF, THF | Classical and effective method, though NaH is pyrophoric. | rsc.org |

| Potassium Carbonate (K2CO3) | Isopropyl Halide | Acetone, DMF | Milder base, often requires heating. | organic-chemistry.org |

| Cesium Carbonate (Cs2CO3) | Isopropyl Halide | DMF, Acetonitrile | Effective base, often used for more challenging alkylations. | - |

| Potassium Hydroxide (KOH) | Isopropyl Halide | DMSO, Ionic Liquids | Strong base, can be used in phase-transfer catalysis. | organic-chemistry.org |

Alternative, milder conditions can also be employed, such as using potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) as the base, often in a polar aprotic solvent and sometimes with the aid of heating. Phase-transfer catalysis can also facilitate the N-alkylation under biphasic conditions.

It is important to control the reaction conditions to avoid competing C-alkylation, particularly at the C3 position, although N-alkylation is generally favored for indoles. The use of a polar aprotic solvent helps to solvate the cation of the base, leaving the anion more reactive towards the alkylating agent.

Comparative Analysis of N-Alkylation Techniques (e.g., Alkyl Halides, Alcohols)

N-Alkylation with Alkyl Halides: The classical and most prevalent method for N-alkylation of indoles involves an SN2 reaction between an indole anion and an alkyl halide. youtube.com This process typically requires the initial deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). youtube.comrsc.org The resulting indolide anion is a potent nucleophile that readily reacts with an electrophilic alkyl halide, such as 2-iodopropane or 2-bromopropane, to furnish the N-isopropyl indole.

Key features of this method include:

High Reactivity: Alkyl halides, particularly iodides, are excellent electrophiles, often leading to high yields and relatively short reaction times.

Strong Base Requirement: The pKa of the indole N-H is around 17, necessitating the use of strong, moisture-sensitive bases like NaH. youtube.com

Selectivity: This method generally provides excellent selectivity for N-alkylation over C-alkylation, especially for simple indoles. rsc.org

N-Alkylation with Alcohols: N-alkylation using alcohols as the alkylating agent represents a more atom-economical and environmentally benign alternative to the use of alkyl halides. These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, catalyzed by transition metal complexes, most commonly based on ruthenium or iridium. nih.gov In this process, the catalyst temporarily dehydrogenates the alcohol to form an in-situ aldehyde or ketone, which then undergoes a condensation reaction with the indole's nitrogen. The resulting iminium intermediate is subsequently reduced by the metal hydride species generated in the initial step, regenerating the catalyst and yielding the N-alkylated indole and water as the only byproduct. nih.gov

However, the use of secondary alcohols like isopropanol presents challenges. Some catalytic systems show significantly lower reactivity or a complete lack of reaction with secondary alcohols compared to primary ones. For instance, certain iron-catalyzed N-alkylation systems that are efficient with primary alcohols fail to produce the desired product with isopropyl alcohol. nih.gov

The following table provides a comparative analysis of these two primary N-alkylation techniques for the synthesis of N-isopropyl indoles.

| Feature | N-Alkylation with Alkyl Halides | N-Alkylation with Alcohols (Borrowing Hydrogen) |

| Alkylating Agent | Isopropyl halide (e.g., 2-bromopropane, 2-iodopropane) | Isopropanol |

| Typical Catalyst | None required for the alkylation step | Transition metal complex (e.g., Ru, Ir, Fe-based) nih.govnih.gov |

| Base | Stoichiometric strong base (e.g., NaH, KH) rsc.org | Catalytic or stoichiometric base (e.g., tBuOK) nih.gov |

| Byproducts | Halide salts (e.g., NaBr, NaI) | Water |

| Advantages | Generally high-yielding, well-established, reliable for secondary alkyl groups. | Atom economical, uses less toxic reagents, environmentally benign. |

| Disadvantages | Requires stoichiometric strong base, produces salt waste, uses potentially toxic alkyl halides. google.com | May require expensive metal catalysts, can be less effective for secondary alcohols like isopropanol. nih.gov |

Influence of Protecting Groups on N-Isopropylation Efficiency and Selectivity

While N-isopropylation is often performed directly on the N-H of an indole, the presence of other functional groups on the indole scaffold can influence the reaction's efficiency and selectivity. In such cases, protecting groups may be employed to mask reactive sites elsewhere in the molecule. Conversely, the use of N-protecting groups is a common strategy to prevent reaction at the nitrogen and direct reactivity to other positions, such as C2 or C3. uri.eduorgsyn.org

The electronic nature of substituents on the indole ring directly impacts the nucleophilicity of the nitrogen atom and the acidity of the N-H proton.

Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, or sulfonyl groups decrease the electron density of the indole ring, making the nitrogen atom less nucleophilic. However, they also increase the acidity of the N-H proton, facilitating deprotonation with weaker bases. The subsequent alkylation step may be slower due to the reduced nucleophilicity of the resulting indolide anion. Protection of the indole with an electron-withdrawing tosyl group is a common strategy, though direct N-alkylation of N-tosyl indoles is not the standard pathway to N-alkyl indoles. uri.edu

Electron-Donating Groups (EDGs): Groups such as alkoxy or alkyl substituents increase the electron density, enhancing the nucleophilicity of the nitrogen but making the N-H proton less acidic. This may necessitate the use of stronger bases for deprotonation.

In the context of synthesizing 4-bromo-1-isopropyl-1H-indole, the bromine atom at C4 acts as a weakly deactivating, ortho-para directing group. Its electron-withdrawing inductive effect slightly increases the acidity of the N-H compared to unsubstituted indole, potentially facilitating the initial deprotonation step in the classical alkyl halide pathway.

Temporary N-protecting groups, such as tert-butyldimethylsilyl (TBDMS) or [2-(trimethylsilyl)ethoxy]methyl (SEM), are primarily used to direct functionalization to other parts of the molecule. orgsyn.orgacs.org For example, an N-TBDMS group allows for selective lithiation and substitution at the C3 position. orgsyn.org Following the desired transformations, the protecting group is removed to regenerate the N-H, which could then be subjected to N-isopropylation. This multi-step approach is generally less efficient for the sole purpose of N-isopropylation but is valuable in the context of more complex molecular syntheses where other positions need to be modified first.

Convergent and Divergent Synthetic Routes to 4-Bromo-1-isopropyl-1H-indole

The synthesis of 4-bromo-1-isopropyl-1H-indole can be approached through either divergent or convergent strategies. Divergent routes begin with a common starting material, like indole, which is sequentially functionalized. Convergent routes involve the synthesis of key fragments of the target molecule separately, followed by their assembly in the final stages.

Sequential Bromination and N-Isopropylation Pathways

A common divergent approach involves the sequential functionalization of the indole core. There are two primary pathways for this strategy:

N-Isopropylation followed by Bromination: This route starts with the N-isopropylation of indole, as described in section 2.2.2, to form 1-isopropyl-1H-indole. The subsequent step is the electrophilic bromination of this intermediate. However, the regioselectivity of bromination on N-alkyl indoles can be challenging to control, often yielding a mixture of isomers with bromination occurring at various positions (C2, C3, C5, etc.), which would necessitate a complex purification process.

Bromination followed by N-Isopropylation: A more controlled and widely used pathway begins with the regioselective synthesis of 4-bromo-1H-indole. This compound is commercially available and can be synthesized via methods such as the Batcho-Leimgruber indole synthesis. researchgate.netchemsrc.com With 4-bromo-1H-indole in hand, the subsequent N-isopropylation can be carried out using the standard techniques previously discussed. This approach is generally preferred as it avoids the regioselectivity issues associated with brominating an already N-substituted indole. The synthesis would proceed by deprotonating 4-bromo-1H-indole with a base like NaH and then adding an isopropyl halide.

Advanced Cyclization Strategies Incorporating Pre-existing Halogen and Isopropyl Moieties

Convergent strategies build the indole ring in a way that incorporates the required bromo and isopropyl substituents from the outset. These methods are often more efficient for creating structurally complex or specifically substituted indoles.

Modified Fischer Indole Syntheses

The Fischer indole synthesis is a robust and historic method for constructing the indole ring by reacting a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org To synthesize 4-bromo-1-isopropyl-1H-indole via this route, the required precursors would be (3-bromophenyl)(isopropyl)hydrazine and a two-carbon aldehyde equivalent like acetaldehyde or its synthetic equivalent.

The key (3-bromophenyl)(isopropyl)hydrazine intermediate can be prepared through several methods, including the N-isopropylation of 3-bromophenylhydrazine or through modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, between 1,3-dibromobenzene and isopropylhydrazine. The reaction mechanism involves the formation of a hydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement (the key step), followed by cyclization and elimination of ammonia to yield the final aromatic indole. wikipedia.org

A notable modern variant is the Buchwald modification, which involves a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone directly, offering an alternative route to the key intermediate of the classical Fischer synthesis. wikipedia.org

Palladium-Catalyzed Heteroannulation and Cyclization Reactions

Palladium-catalyzed reactions have become powerful tools for the synthesis of heterocycles, including indoles. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single catalytic cycle.

One prominent strategy is the palladium-catalyzed heteroannulation of an appropriately substituted aniline with an alkyne. st-andrews.ac.ukchemrxiv.org To form 4-bromo-1-isopropyl-1H-indole, a potential starting material would be N-isopropyl-2,6-dibromoaniline. In a reaction analogous to the Larock indole synthesis, this aniline derivative could be coupled with an alkyne, such as trimethylsilylacetylene. The palladium catalyst would facilitate an initial Sonogashira coupling, followed by an intramolecular cyclization onto the alkyne, forming the indole ring. Subsequent removal of the silyl group would yield the target molecule.

Another approach involves the palladium-catalyzed annulation of 1,3-dienes with 2-iodoanilines to form indolines, which can subsequently be oxidized to indoles. nih.gov This strategy could be adapted by using a suitably substituted N-isopropylaniline derivative. These advanced cyclization methods offer high levels of efficiency and control, allowing for the convergent assembly of complex indole structures from readily available starting materials.

Copper-Catalyzed Intramolecular Amination Approaches

The construction of the indole core, particularly in complex molecules, can be efficiently achieved through copper-catalyzed intramolecular amination reactions. While direct synthesis of 4-bromo-1-isopropyl-1H-indole via this method is not extensively detailed, the principles are well-established through the synthesis of analogous structures like chiral indolines from N-sulfonyl-2-allyl aniline substrates. This methodology represents a powerful tool for creating the five-membered nitrogen-containing ring characteristic of the indole scaffold.

A notable example is the copper-catalyzed enantioselective intramolecular aminooxygenation of olefins, which can be adapted for the synthesis of various nitrogen heterocycles. nih.gov In these reactions, a copper(II) triflate [Cu(OTf)₂] catalyst, in conjunction with a suitable ligand, facilitates the cyclization of an appropriate precursor. The reaction typically involves an oxidant to enable copper turnover from Cu(I) to Cu(II). nih.gov For instance, N-sulfonyl-2-allyl aniline derivatives can be cyclized to yield indolines with high enantioselectivity. nih.gov The process is tolerant of various functional groups on the aniline ring, although electron-withdrawing groups may slightly decrease the enantiomeric excess. nih.gov

The general conditions for such transformations are summarized in the table below, showcasing the versatility of copper catalysis in forming the indole core structure.

Table 1: Representative Conditions for Copper-Catalyzed Intramolecular Aminooxygenation

| Parameter | Condition |

| Catalyst | Cu(OTf)₂ (0.2 equiv) |

| Ligand | Chiral ligand (0.25 equiv) |

| Substrate | N-Sulfonyl-2-allyl aniline derivative (1 equiv) |

| Oxidant | TEMPO (3 equiv) |

| Base | K₂CO₃ (1 equiv) |

| Solvent | PhCF₃ (0.07 M) |

| Temperature | 110 °C |

| Time | 24 h |

| Yield | 57–97% |

| Enantiomeric Excess (ee) | 50–91% |

Data derived from studies on analogous indoline syntheses. nih.gov

Metal-Free and Electrocatalytic Synthetic Protocols

In recent years, there has been a significant shift towards more sustainable synthetic methods, minimizing the reliance on transition metal catalysts. Metal-free and electrocatalytic protocols for the modification of the indole ring, such as bromination, have emerged as viable and environmentally friendly alternatives.

Electrochemical synthesis provides a powerful method for the regioselective bromination of indole C-H bonds without the need for transition metals or harsh chemical oxidants. mdpi.com This approach utilizes an "umpolung" or polarity inversion of the bromide ion. mdpi.com In a typical setup, consecutive anodic oxidation of a bromide source like tetra-n-butylammonium bromide (nBu₄NBr) generates a bromine cation, which then acts as an electrophile. mdpi.com This electrophilic bromine species subsequently reacts with the electron-rich indole nucleus, typically at the C3 position, to yield the bromoindole. mdpi.com The process is often carried out using simple and inexpensive graphite electrodes. mdpi.com

A proposed mechanism involves the electrochemical generation of the electrophilic bromine species, followed by nucleophilic attack by the indole. The subsequent release of a proton and cathodic evolution of hydrogen completes the catalytic cycle. mdpi.com Infrared (IR) spectroscopy studies have indicated the presence of hydrogen bonding between the indole N-H moiety and the bromide anion, which can influence the reaction's efficiency. mdpi.com

Table 2: Conditions for Electrochemical Bromination of Indole

| Parameter | Condition |

| Substrate | Indole |

| Bromide Source | nBu₄NBr and NH₄Br |

| Electrodes | Graphite Rods |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Model | Galvanostatic |

| Key Feature | Transition-metal-free |

This table outlines the general conditions for the C3 bromination of the indole core. mdpi.com

Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

The successful synthesis of 4-bromo-1-isopropyl-1H-indole and its intermediates is contingent upon effective purification and isolation methods. These techniques are essential for removing unreacted starting materials, catalysts, and side products, ultimately yielding a compound of high purity.

Chromatographic Separations for Regio- and Diastereoisomer Differentiation

Chromatography is an indispensable tool in the purification of indole derivatives. Given the potential for the formation of regioisomers during synthesis (e.g., bromination at different positions on the indole ring), chromatographic methods are crucial for their separation.

Flash column chromatography over silica gel is a standard and widely used technique. scripps.edu The choice of eluent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is optimized to achieve separation based on the differential polarity of the compounds in the mixture. scripps.edu For instance, crude reaction mixtures containing indole derivatives are often subjected to flash chromatography to isolate the desired product. scripps.edursc.org

In cases where complex mixtures of isomers are present, more advanced techniques may be required. While direct chromatographic separation of diastereomers of 4-bromo-1-isopropyl-1H-indole is not specifically documented, the separation of regioisomeric indole aldehydes demonstrates the utility of these methods. researchgate.net Techniques like pH-zone-refining counter-current chromatography (CCC) have also been successfully employed for the purification of complex synthetic mixtures of brominated aromatic compounds, showcasing the potential for high-resolution separations. nih.gov

Table 3: Chromatographic Techniques for Indole Derivative Purification

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate mixtures | General purification of reaction intermediates and final products. scripps.edu |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | Analytical separation and purification of regioisomers. nih.gov |

| Counter-Current Chromatography (CCC) | Liquid (biphasic solvent system) | Acidified organic phase / Basified aqueous phase | Isolation of specific isomers from complex synthetic mixtures. nih.gov |

Crystallization Techniques for High Purity Product Isolation

Crystallization is a powerful technique for the final purification of synthetic compounds, capable of yielding materials of very high purity. The process relies on the principle that the target compound will have a lower solubility in a given solvent system at a lower temperature, allowing it to crystallize out of the solution while impurities remain dissolved.

For bromo-indole derivatives, recrystallization from common organic solvents is a frequently employed method. The crude product is dissolved in a minimal amount of a hot solvent, and the solution is then allowed to cool slowly. The choice of solvent is critical; for example, methanol and hexane have been successfully used for the crystallization of various bromo-indole compounds, yielding colorless or white crystalline solids. rsc.orgnih.gov

In some instances, a combination of techniques is used. For example, a crude 5-bromoindole product can be subjected to steam distillation, followed by concentration of the aqueous distillate and cooling to 0°C to induce crystallization, resulting in a product with a purity exceeding 99.5%. google.com Solute crystallization, using a solvent like n-hexane in which the target compound has limited solubility at low temperatures, is another effective strategy for achieving high purity. mdpi.com

Table 4: Crystallization Methods for High-Purity Bromo-Indoles

| Method | Solvent(s) | Key Conditions | Resulting Purity |

| Recrystallization | Methanol | Dissolution in hot solvent, followed by cooling. | Colorless solid. nih.gov |

| Recrystallization | Hexane | Standard recrystallization procedure. | White solid. rsc.org |

| Steam Distillation & Crystallization | Water | Steam distillation followed by cooling of the concentrate to 0°C. | >99.5%. google.com |

| Solute Crystallization | n-Hexane | Cooling to 283 K (10°C). | 99.5 wt%. mdpi.com |

Chemical Reactivity and Advanced Transformations of 4 Bromo 1 Isopropyl 1h Indole

Reactivity of the C4-Bromine Atom

The bromine atom at the C4 position of the indole (B1671886) ring is a versatile handle for introducing a wide array of functional groups. Its reactivity is central to the construction of more complex molecules.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, and they have been extensively applied to functionalize haloindoles. eie.grresearchgate.net These reactions typically involve a catalytic cycle with a transition metal, most commonly palladium, that facilitates the coupling of an organometallic reagent with an organic halide. nih.govacs.org

The Suzuki-Miyaura coupling is a widely used reaction that forms a C-C bond between an organoboron compound and an organic halide, catalyzed by a palladium complex. nih.gov This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast number of boronic acids and their derivatives. nih.gov In the context of 4-bromo-1-isopropyl-1H-indole, this reaction allows for the introduction of various aryl, heteroaryl, alkenyl, and alkyl groups at the C4 position. nih.gov

The general scheme for the Suzuki-Miyaura coupling of 4-bromo-1-isopropyl-1H-indole involves its reaction with an organoboron reagent in the presence of a palladium catalyst and a base.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoindoles

| Electrophile | Nucleophile | Catalyst System | Product | Yield (%) | Reference |

| 1H-Indole derivative | Pyridin-4-ylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-pyridin-4-yl-1H-indole derivative | Not specified | vulcanchem.com |

| ortho-Bromoanilines | Various boronic esters | CataXCium A Pd G3 | Diversely substituted anilines | Good to excellent | nih.gov |

| Aryl Halides | Lithium triisopropyl borates | Pd precatalyst 13 | Biaryl products | Good to excellent | nih.gov |

Research has demonstrated the successful Suzuki-Miyaura coupling of various bromoindole derivatives. For instance, the coupling of a 6-bromoindole (B116670) intermediate with pyridin-4-ylboronic acid using a Pd(PPh₃)₄ catalyst has been reported. vulcanchem.com Furthermore, a general method for the Suzuki-Miyaura coupling of sensitive heterocyclic boronic acids has been developed, which could be applicable to derivatives of 4-bromo-1-isopropyl-1H-indole. nih.govacs.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgresearchgate.net This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high efficiency. wikipedia.org It allows for the introduction of primary and secondary amines at the C4 position of the 4-bromo-1-isopropyl-1H-indole core.

The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. The choice of ligand is crucial for the success of the reaction and has been the subject of extensive research. wikipedia.org

Table 2: Catalyst Systems for Buchwald-Hartwig Amination

| Catalyst Generation | Ligand Type | Comments | Reference |

| First Generation | Monodentate phosphines | Initial systems, often require harsh conditions. | wikipedia.org |

| Second Generation | Bidentate phosphine ligands (e.g., BINAP, DPPF) | Broader scope, including primary amines. | wikipedia.org |

| Third Generation | Sterically hindered ligands (e.g., t-BuXPhos) | Highly active, allowing for milder conditions and coupling of challenging substrates. | researchgate.net |

While specific examples for 4-bromo-1-isopropyl-1H-indole are not detailed in the provided search results, the general applicability of the Buchwald-Hartwig amination to aryl bromides makes it a highly relevant transformation for this compound. wikipedia.orgorganic-chemistry.org The reaction has been used in cascade sequences, for example, a Heck reaction followed by an intermolecular Buchwald-Hartwig amination to synthesize indoles. nih.gov

Stille Coupling The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. organic-chemistry.orglibretexts.org A key advantage of the Stille reaction is the stability of the organotin reagents. nih.gov However, a significant drawback is the toxicity of tin compounds. organic-chemistry.orgnih.gov This reaction can be used to form C-C bonds by coupling 4-bromo-1-isopropyl-1H-indole with various organostannanes.

Negishi Coupling The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. nih.govwikipedia.org It is particularly useful for creating C(sp²)–C(sp³) bonds. nih.govacs.org The Negishi coupling has been successfully applied to the alkylation of bromoindoles, demonstrating its utility for modifying the indole core. d-nb.info

Table 3: Comparison of Stille and Negishi Coupling

| Coupling Reaction | Organometallic Reagent | Key Features | Reference |

| Stille Coupling | Organotin | Stable reagents, but toxic. | organic-chemistry.orglibretexts.org |

| Negishi Coupling | Organozinc | High reactivity, good for C(sp²)–C(sp³) bonds, sensitive to air and moisture. | wikipedia.orgorganic-chemistry.orgd-nb.info |

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkynes. nih.gov For 4-bromo-1-isopropyl-1H-indole, the Sonogashira coupling enables the introduction of an alkynyl group at the C4 position, which can then be further elaborated. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org

The reaction mechanism involves a palladium cycle and a copper cycle. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. nih.gov

Table 4: Sonogashira Coupling Reaction Components

| Component | Role | Common Examples | Reference |

| Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | wikipedia.orgorganic-chemistry.org |

| Co-catalyst | Activates the alkyne | CuI | wikipedia.org |

| Base | Neutralizes the HX by-product | Amines (e.g., triethylamine, diisopropylamine) | organic-chemistry.org |

| Solvent | Provides the reaction medium | THF, DMF, acetonitrile | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Pathways at C4

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike electrophilic aromatic substitution, SNAr is favored by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The indole nucleus is generally electron-rich, which makes it less susceptible to SNAr. However, the presence of activating groups or specific reaction conditions can facilitate this pathway.

For 4-bromo-1-isopropyl-1H-indole, direct SNAr at the C4 position is generally challenging due to the electron-rich nature of the indole ring. The reaction typically requires harsh conditions or the presence of strong electron-withdrawing groups, which are not present in the parent molecule. The reactivity order for halogens in SNAr is often F > Cl > Br > I, which is the opposite of what is observed in many other substitution reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the more electronegative halogens. masterorganicchemistry.com

While direct SNAr on 4-bromo-1-isopropyl-1H-indole may be difficult, modifications to the indole ring, such as the introduction of electron-withdrawing groups at other positions, could potentially enable this type of transformation.

Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation

The carbon-bromine bond at the C4 position of 4-bromo-1-isopropyl-1H-indole serves as a key functional handle for generating highly reactive organometallic intermediates via metal-halogen exchange. This reaction is a cornerstone of organometallic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. imperial.ac.ukunimi.it The exchange is typically driven by thermodynamics, replacing a more stable alkyl-metal bond with a less stable aryl-metal bond. imperial.ac.uk

The rate of exchange is dependent on the halogen, with the reactivity order being I > Br > Cl >> F. imperial.ac.uk Consequently, the C4-bromo substituent is well-suited for this transformation. The reaction is commonly performed at low temperatures (e.g., -78°C to -100°C) to suppress potential side reactions. imperial.ac.uk

By treating 4-bromo-1-isopropyl-1H-indole with strong organolithium bases, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), the corresponding 4-lithio-1-isopropyl-1H-indole can be generated. unimi.itharvard.edu This intermediate is a powerful nucleophile that can be trapped with a wide array of electrophiles. Alternatively, the use of Grignard reagents, such as isopropylmagnesium bromide, can produce the analogous 4-indolylmagnesium bromide species. uni-muenchen.de The choice of the metal (lithium or magnesium) can influence the stability and subsequent reactivity of the organometallic intermediate. sit.edu.cn

These generated organometallic species are pivotal precursors for cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, allowing for the introduction of aryl, vinyl, or alkyl groups at the C4 position. jcu.edu.aursc.org

Table 1: Reagents for Metal-Halogen Exchange

| Reagent | Typical Conditions | Intermediate Formed |

|---|---|---|

| n-Butyllithium (n-BuLi) | THF or Et₂O, -78°C | 4-Lithio-1-isopropyl-1H-indole |

| tert-Butyllithium (t-BuLi) | THF/pentane, -78°C | 4-Lithio-1-isopropyl-1H-indole |

Reactivity of the Indole Nucleus (C2, C3, C5, C6, C7 Positions)

Beyond the C4-bromo handle, the indole nucleus of 4-bromo-1-isopropyl-1H-indole possesses multiple sites for functionalization. The inherent reactivity of the pyrrole (B145914) ring (C2, C3) and the benzenoid ring (C5, C6, C7) can be exploited through various synthetic strategies.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying complex molecules, avoiding the need for pre-functionalized starting materials. nih.govpkusz.edu.cn For the indole scaffold, site selectivity is a significant challenge due to the presence of multiple C-H bonds. nih.gov

Accessing the C5, C6, and C7 positions of the indole's benzene (B151609) ring is considerably more challenging than functionalizing the more electron-rich C2 and C3 positions. nih.govnih.gov Transition-metal-catalyzed C-H activation, guided by a directing group, has become the preeminent strategy to achieve regioselectivity at these remote sites. acs.orgnih.gov

Various directing groups can be installed on the indole nitrogen or at the C3 position to steer a metal catalyst to a specific C-H bond. For instance, an N-pyrimidyl directing group has been shown to facilitate Ru(II)-catalyzed C-H additions at the C7 position of indolines. nih.gov Similarly, installing a pivaloyl group at the C3 position can direct palladium and copper catalysts to functionalize the C5 position. nih.gov An N-P(O)tBu₂ group has been used to direct arylation to the C7 (palladium-catalyzed) and C6 (copper-catalyzed) positions. nih.gov

Table 2: Examples of Directed C-H Activation on the Indole Ring

| Directing Group (Position) | Catalyst System | Target Position | Type of Functionalization |

|---|---|---|---|

| Aldehyde (C3) | Ruthenium (Ru) | C4 | Alkenylation acs.orgmdpi.com |

| Pivaloyl (C3) | Palladium (Pd) / Copper (Cu) | C5 | Arylation nih.gov |

| N-P(O)tBu₂ (N1) | Copper (Cu) | C6 | Arylation nih.gov |

| N-P(O)tBu₂ (N1) | Palladium (Pd) | C7 | Arylation, Olefination, Alkylation nih.gov |

The indole nucleus is highly susceptible to electrophilic attack due to the electron-rich nature of the pyrrole ring. The most nucleophilic position is typically C3. However, the regiochemical outcome in 4-bromo-1-isopropyl-1H-indole is governed by the combined electronic effects of the N-isopropyl and C4-bromo substituents.

The N-isopropyl group is an electron-donating, activating group, directing electrophiles to the ortho and para positions (C2 and C7, relative to the nitrogen's influence on the benzene ring). The C4-bromo substituent is electron-withdrawing by induction but acts as a π-donor through resonance, making it a deactivating but ortho-, para-director (directing to C3 and C5). libretexts.orgnih.gov

The interplay of these effects dictates the final substitution pattern.

C3 Position: Remains a highly likely site for attack due to the inherent electronics of the indole ring.

C5 Position: This position is para to the directing bromo group and meta to the C4 position, making it a potential site for substitution. Bromination of a similar indole derivative has been observed to yield the 5-bromo product.

C7 Position: This site is ortho to the activating N-isopropyl group, potentially leading to substitution under certain conditions.

C2 Position: While less nucleophilic than C3, C-H functionalization at C2 can be achieved, often through metal-catalyzed processes. nih.govacs.org

The choice of electrophile and reaction conditions (e.g., Lewis acids, solvent) is crucial for controlling the regioselectivity of these transformations. nih.gov For example, Vilsmeier-Haack formylation typically occurs at C3. rsc.org

Reactions Involving the Pyrrole Ring Double Bond (C2-C3)

The C2-C3 double bond of the indole core behaves like an electron-rich alkene and can participate in a variety of reactions, including cycloadditions and oxidative processes.

Cycloaddition Reactions: Photochemical [2+2] cycloadditions between the indole's C2-C3 double bond and adjacent carbonyl groups can be induced by UV irradiation, forming cyclobutane-fused products.

Vicinal Difunctionalization: Palladium/norbornene cooperative catalysis enables the direct, site-selective vicinal di-carbo-functionalization of indoles across the C2 and C3 positions. uchicago.edu This process is initiated by C3-palladation, followed by functionalization at the C2 position. uchicago.edu

Oxidative Cleavage: The C2-C3 bond can be cleaved under oxidative conditions. A metal-free method using AIBN under air can achieve oxidative C2-C3 bond cleavage and subsequent re-cyclization to form 2-indolylbenzoxazinones. researchgate.net

Oxidative and Reductive Transformations of the Indole Core

The indole core can undergo both oxidation and reduction, leading to important structural variants like oxindoles, indolines, and quinolines.

Oxidation: The pyrrole moiety is susceptible to oxidation. Treatment with oxidizing agents like potassium permanganate (B83412) (KMnO₄) can selectively oxidize the C2 position to generate the corresponding 2-oxindole derivative. Stronger oxidizing agents, such as chromium trioxide (CrO₃) in acetic acid, can lead to ring expansion, yielding quinoline (B57606) analogs. Aerobic oxygenation in the presence of a copper catalyst can also be used to form 3H-indol-3-one derivatives. researchgate.net

Reduction: While the indole ring is aromatic, it can be reduced under certain conditions. More commonly, related oxidized species like oxindoles are reduced back to indoles. rsc.orgnih.gov The reduction of the benzene portion of the ring requires more forceful conditions, such as catalytic hydrogenation at high pressure.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-bromo-1-isopropyl-1H-indole |

| n-butyllithium |

| tert-butyllithium |

| 4-lithio-1-isopropyl-1H-indole |

| Isopropylmagnesium bromide |

| 4-indolylmagnesium bromide |

| Isopropylmagnesium chloride |

| 4-(Chloro-magnesio)-1-isopropyl-1H-indole |

| N-pyrimidyl indoline |

| 2-indolylbenzoxazinones |

| 2-oxindole |

| quinoline |

| 3H-indol-3-one |

| Potassium permanganate |

| Chromium trioxide |

| AIBN (Azobisisobutyronitrile) |

| Phenylhydrazine |

| 1,4-cyclohexanedione monoethyleneacetal |

| Lycogarubin C |

| Lycogalic acid |

| Minfiensine |

| Scholarisine A |

| Perophoramidine |

| Makaluvamine D |

| Tryprostatin A |

Transformations Involving the N-Isopropyl Group

The N-isopropyl group, while often installed as a protecting group, profoundly influences the reactivity of the indole core and can itself be a target for chemical modification.

The N-isopropyl substituent exerts both steric and electronic effects that modulate the reactivity and regioselectivity of the indole ring system. Electronically, the isopropyl group is an electron-donating group, which increases the electron density of the pyrrole ring and can enhance its nucleophilicity. mdpi.com This heightened nucleophilicity generally makes the C3 position the preferred site for electrophilic substitution. bhu.ac.in

Sterically, the bulky nature of the isopropyl group can hinder the approach of reactants to the N1 and C2 positions. nih.gov This steric hindrance can be a critical factor in directing the regioselectivity of reactions. For instance, in reactions where both C2 and other positions are viable for substitution, the N-isopropyl group can favor functionalization at less sterically crowded sites. nih.gov The presence of a bulky substituent at the N1 position can also influence the conformational preferences of the molecule, potentially affecting the accessibility of different reactive sites on the indole ring.

The combination of the electron-donating N-isopropyl group and the electron-withdrawing 4-bromo substituent creates a complex electronic landscape within the molecule. While the isopropyl group activates the pyrrole ring, the bromo group deactivates the benzene ring towards electrophilic attack. This electronic push-pull can lead to unique reactivity patterns that differ from those of simpler indole derivatives.

Table 1: Influence of N-Isopropyl Group on Indole Reactivity

| Feature | Influence on Reactivity | Typical Outcome |

| Electronic Effect | Electron-donating | Increased nucleophilicity of the pyrrole ring |

| Steric Effect | Bulky group | Hindrance at N1 and C2 positions |

| Regioselectivity | Directing effect | Favors electrophilic attack at C3 |

While the N-isopropyl group can serve as a useful directing or protecting group, its removal (dealkylation) or modification is often a necessary step in the synthesis of more complex molecules.

Dealkylation Strategies:

Several methods have been developed for the N-dealkylation of amines and N-alkylindoles, which can be adapted for 4-bromo-1-isopropyl-1H-indole. One common approach involves oxidative N-dealkylation. nih.gov This can be achieved using various oxidizing agents. For instance, metabolism studies of related tryptamine (B22526) derivatives have shown that N-deisopropylation can be catalyzed by cytochrome P450 enzymes. nih.govscispace.comresearchgate.net In a laboratory setting, chemical oxidants can be employed to achieve a similar transformation.

Another strategy involves the use of specific reagents that react with the N-alkyl group, facilitating its cleavage. For example, BCl3 has been successfully used for the deisopropylation of related heterocyclic compounds. nih.gov

Further Functionalization:

Instead of complete removal, the N-isopropyl group can also be a site for further functionalization, although this is less common. The tertiary C-H bonds on the isopropyl group are potential sites for radical-based functionalization, though achieving selectivity can be challenging.

Table 2: Potential Dealkylation Methods for 4-Bromo-1-isopropyl-1H-indole

| Method | Reagents/Conditions | Potential Outcome |

| Oxidative Dealkylation | Oxidizing agents (e.g., enzymes, chemical oxidants) | 4-bromo-1H-indole |

| Chemical Cleavage | Boron trichloride (B1173362) (BCl3) | 4-bromo-1H-indole |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving 4-bromo-1-isopropyl-1H-indole is crucial for optimizing reaction conditions and predicting outcomes.

The elucidation of reaction pathways often involves a combination of experimental techniques, such as spectroscopy and chromatography to identify intermediates and products, and computational studies to model transition states and reaction energies.

For electrophilic substitution reactions at the C3 position, the mechanism typically involves the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or Wheland intermediate. bhu.ac.in The stability of this intermediate is enhanced by the electron-donating N-isopropyl group.

In transition metal-catalyzed cross-coupling reactions, which are common for bromo-substituted aromatics, the mechanism generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The specific nature of the intermediates and the rate-determining step can be influenced by the ligands on the metal catalyst and the reaction conditions.

The choice of catalyst, ligands, and solvent plays a pivotal role in the success of many transformations involving 4-bromo-1-isopropyl-1H-indole.

Catalysts and Ligands:

In cross-coupling reactions, palladium- and copper-based catalysts are frequently employed. beilstein-journals.orgacs.org The ligands coordinated to the metal center are critical for stabilizing the catalyst, modulating its reactivity, and influencing selectivity. acs.org For example, in palladium-catalyzed reactions, bulky phosphine ligands can promote reductive elimination and prevent catalyst deactivation. The choice of ligand can also influence the regioselectivity of reactions by sterically blocking certain coordination sites on the metal.

Solvents:

Table 3: Factors Influencing Key Transformations

| Factor | Role in Reaction | Example Application |

| Catalyst | Lowers activation energy, facilitates bond formation | Palladium in Suzuki or Buchwald-Hartwig coupling |

| Ligand | Modulates catalyst activity and selectivity | Bulky phosphines to enhance reductive elimination |

| Solvent | Solvates species, can influence reaction rates | Polar aprotic solvents for cross-coupling reactions |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-bromo-1-isopropyl-1H-indole is not available in the reviewed scientific literature. NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

High-Resolution 1H and 13C NMR Techniques for Chemical Shift and Coupling Analysis

Specific high-resolution 1H and 13C NMR data, including chemical shifts (δ) and coupling constants (J), for 4-bromo-1-isopropyl-1H-indole have not been reported in publicly accessible sources. Such data would be essential for confirming the substitution pattern on the indole (B1671886) ring and the presence and nature of the isopropyl group attached to the nitrogen atom.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

There are no published studies detailing the use of two-dimensional (2D) NMR techniques for 4-bromo-1-isopropyl-1H-indole. These advanced methods, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for unambiguously assigning proton and carbon signals, establishing through-bond and through-space correlations, and thus confirming the complete molecular structure.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

While patents mention derivatives of 4-bromo-1-isopropyl-1H-indole and provide mass spectrometry data for those larger molecules, specific mass spectral data for the parent compound, 4-bromo-1-isopropyl-1H-indole, is not provided. Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. An analysis of its fragmentation pattern would offer valuable insights into its structural components.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Experimental Infrared (IR) and Raman spectra for 4-bromo-1-isopropyl-1H-indole are not available in the public domain. These spectroscopic techniques are used to identify the functional groups present in a molecule by analyzing their characteristic vibrational modes. For this compound, IR and Raman spectroscopy would be expected to show characteristic bands for the C-H bonds of the aromatic and isopropyl groups, C-N stretching, and C-Br stretching, as well as the vibrations of the indole ring system.

X-ray Diffraction (XRD) for Solid-State Structure Determination

No crystallographic data from X-ray Diffraction (XRD) studies of 4-bromo-1-isopropyl-1H-indole have been published. XRD is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Analysis for Precise Bond Lengths, Angles, and Conformation

There is no record of a single-crystal X-ray analysis for 4-bromo-1-isopropyl-1H-indole in the scientific literature. Such an analysis would provide definitive information on its solid-state conformation, including precise bond lengths, bond angles, and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic heterocyclic compounds like 4-bromo-1-isopropyl-1H-indole, UV-Vis spectroscopy provides valuable insights into the π-electron system and the effects of substitution on the electronic structure. The absorption of UV-Vis radiation by the indole ring system promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* antibonding orbitals).

The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, designated as the 1La and 1Lb bands, arising from π→π* transitions. The 1Lb band, which appears at longer wavelengths (around 280-290 nm for indole), is often structured, while the 1La band at shorter wavelengths (around 260-270 nm for indole) is typically broad and more intense. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring.

In the case of 4-bromo-1-isopropyl-1H-indole, the presence of the bromine atom at the 4-position and the isopropyl group at the 1-position influences the electronic transitions of the indole chromophore. The bromine atom, being an electron-withdrawing group through induction but also having lone pairs that can participate in resonance, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. This is due to the extension of the conjugated system and the perturbation of the molecular orbital energy levels. Studies on other bromo-substituted indoles, such as 5-bromoindole, have shown distinct absorption maxima that are shifted relative to the parent indole molecule.

The isopropyl group at the N1 position primarily exerts an electronic effect through hyperconjugation and sterically influences the conformation of the molecule, which can also subtly affect the electronic transitions.

Table 1: Representative UV-Vis Absorption Maxima for a Bromo-Substituted Indole (5-bromoindole) in Different Solvents

| Solvent | λmax (nm) for 1Lb band | λmax (nm) for 1La band |

| Cyclohexane | 298, 290, 282 | 275 |

| Ethanol | 299, 291, 283 | 276 |

Data is illustrative for a related compound and may not represent the exact values for 4-bromo-1-isopropyl-1H-indole.

The analysis of the UV-Vis spectrum of 4-bromo-1-isopropyl-1H-indole would involve identifying the π→π* transitions corresponding to the 1La and 1Lb bands. The precise wavelengths (λmax) and the molar absorptivity (ε) of these bands would provide quantitative information about the electronic structure. A detailed study would also involve solvatochromism experiments, where the spectrum is recorded in solvents of varying polarity. The shifts in the absorption maxima with solvent polarity can help to elucidate the nature of the electronic transitions and the change in dipole moment upon excitation.

The conjugation within the indole ring system is the fundamental reason for its characteristic UV-Vis absorption. The fused bicyclic structure provides a delocalized π-electron system. The bromo and isopropyl substituents modify this conjugation, leading to the observed spectral properties. A thorough analysis would contribute to a deeper understanding of the photophysical properties of this and related indole derivatives.

Theoretical and Computational Investigations of 4 Bromo 1 Isopropyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are a fundamental tool for investigating the electronic structure and energetics of molecules like 4-bromo-1-isopropyl-1H-indole. These methods allow for the detailed analysis of molecular orbitals and electrostatic potential, providing a deeper understanding of the molecule's inherent properties.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground state properties of molecules. For indole (B1671886) derivatives, DFT studies have been instrumental in elucidating their structural and electronic characteristics. mdpi.comajchem-a.com

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant parameter that reflects the molecule's chemical stability and reactivity. ajchem-a.comacs.org

For indole-based compounds, the HOMO is often localized on the electron-rich indole ring, indicating that this is the likely site for electrophilic attack. Conversely, the LUMO can be distributed over other parts of the molecule, such as substituents on the indole ring, highlighting potential sites for nucleophilic attack. mdpi.com The HOMO-LUMO energy gap provides insights into the charge transfer possibilities within the molecule. ajchem-a.com A smaller energy gap generally suggests a higher reactivity and a greater ease of intramolecular charge transfer. acs.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Indole Derivative 1 | -5.57 | -1.41 | 4.16 |

| Indole Derivative 2 | -6.23 | -2.05 | 4.18 |

| Indole Derivative 3 | -5.98 | -1.85 | 4.13 |

Molecular electrostatic potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of different electrostatic potential on the molecular surface, typically using a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). rsc.orgresearchgate.net

In indole derivatives, the MEP analysis often reveals that the region around the nitrogen atom of the pyrrole (B145914) ring and any electron-donating substituents are electron-rich (red or yellow), making them likely sites for electrophilic interaction. mdpi.comajchem-a.com Conversely, the hydrogen atoms and any electron-withdrawing groups tend to be electron-deficient (blue), indicating them as potential sites for nucleophilic interaction. ajchem-a.comsemanticscholar.org This visual representation of charge distribution complements the findings from HOMO-LUMO analysis and provides a more intuitive understanding of the molecule's reactive sites. mdpi.comresearchgate.net

Ab Initio Methods for Accurate Geometry Optimization and Energy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), are used for accurate geometry optimization and energy calculations. researchgate.net While computationally more demanding than DFT, ab initio calculations can provide highly accurate predictions of molecular structures and energies. They are often used to validate the results obtained from DFT and other semi-empirical methods. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are also employed to predict spectroscopic parameters, which can be compared with experimental data to confirm the structure of a synthesized compound.

DFT calculations, often using functionals like B3LYP, are widely used to predict vibrational frequencies (IR and Raman spectra). ajchem-a.comacs.org The calculated frequencies are often scaled to better match experimental values. acs.org Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. escholarship.orgmdpi.com The comparison between calculated and experimental spectra serves as a powerful tool for structural elucidation and assignment of spectral peaks. researchgate.netresearchgate.net For instance, studies on similar heterocyclic systems have shown excellent agreement between theoretical and experimental vibrational frequencies and NMR chemical shifts. acs.orgresearchgate.net

| Vibrational Mode | Experimental | Calculated (Scaled) |

|---|---|---|

| N-H Stretch | 3323 | 3318 |

| C=C Stretch (Aromatic) | 1580 | 1575 |

| C-H Bend | 1490 | 1488 |

Computational Studies of Reactivity and Reaction Mechanisms

Computational chemistry plays a crucial role in understanding the reactivity of molecules and elucidating reaction mechanisms. researchgate.netsci-hub.se For indole derivatives, DFT calculations can be used to model various chemical reactions, such as electrophilic substitution, which is a characteristic reaction of the indole ring. csic.es

By calculating the energies of reactants, transition states, and products, computational studies can determine the activation barriers and reaction energies, providing insights into the feasibility and regioselectivity of a reaction. nih.gov For example, computational studies on the rearrangement of indole-based ylides have successfully explained the catalyst-controlled regioselectivity, where different metal catalysts lead to different reaction products. nih.gov These studies can also predict the most likely reaction pathways and identify key intermediates, guiding synthetic efforts and providing a deeper understanding of the underlying chemical processes. csic.es

Transition State Analysis for Key Transformations

Transition state analysis is a cornerstone of computational chemistry for understanding reaction mechanisms and predicting reaction rates. It involves locating the highest energy point along a reaction coordinate, known as the transition state structure. The energy of this state (the activation energy) is crucial for determining how fast a reaction will proceed.